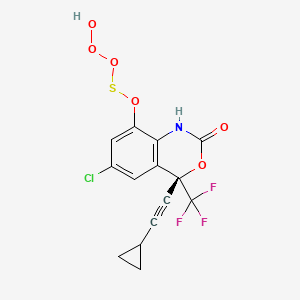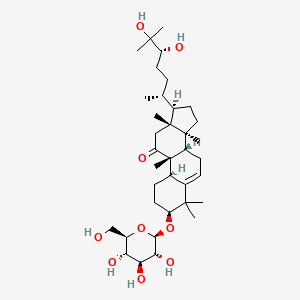
Cabenoside D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cabenoside D is a triterpenoid glycoside that can be isolated from the methanol extract of lichen root. It exhibits significant anti-inflammatory activity and has been shown to inhibit inflammation induced by 12-O-tetracylacyl hormone-13-acetate in mice . Additionally, this compound inhibits the activation of the Epstein-Barr virus early antigen .
Métodos De Preparación
Cabenoside D is typically isolated from natural sources, specifically from the methanol extract of lichen root . The extraction process involves the use of methanol as a solvent to obtain the compound in its pure form. Industrial production methods for this compound have not been extensively documented, and it is primarily obtained through laboratory-scale extraction processes.
Análisis De Reacciones Químicas
Cabenoside D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Cabenoside D has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying triterpenoid glycosides and their chemical properties.
Medicine: The compound’s anti-inflammatory activity makes it a potential candidate for developing anti-inflammatory drugs.
Industry: this compound is used in the development of natural product-based pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
Cabenoside D exerts its effects through several mechanisms:
Anti-inflammatory Activity: It inhibits the inflammation induced by 12-O-tetracylacyl hormone-13-acetate in mice.
Antiviral Activity: This compound inhibits the activation of the Epstein-Barr virus early antigen, which is crucial for the virus’s replication and spread.
The molecular targets and pathways involved in these activities include the inhibition of specific enzymes and signaling pathways that mediate inflammation and viral activation.
Comparación Con Compuestos Similares
Cabenoside D is unique among triterpenoid glycosides due to its specific anti-inflammatory and antiviral properties. Similar compounds include other triterpenoid glycosides such as:
Cabenoside C: Another triterpenoid glycoside with similar anti-inflammatory properties.
Cayaponoside C 5b: A compound with anti-inflammatory and anti-tumor activities.
These compounds share structural similarities with this compound but may differ in their specific biological activities and mechanisms of action.
Propiedades
Fórmula molecular |
C36H60O9 |
|---|---|
Peso molecular |
636.9 g/mol |
Nombre IUPAC |
(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C36H60O9/c1-19(9-13-25(38)33(4,5)43)20-15-16-34(6)24-12-10-21-22(36(24,8)26(39)17-35(20,34)7)11-14-27(32(21,2)3)45-31-30(42)29(41)28(40)23(18-37)44-31/h10,19-20,22-25,27-31,37-38,40-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25-,27+,28-,29+,30-,31+,34+,35-,36+/m1/s1 |
Clave InChI |
XMWIWVZEGGOMAU-CDPRDXQRSA-N |
SMILES isomérico |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C |
SMILES canónico |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-ethylpyrrolo[2,3-c]pyridine](/img/structure/B13837186.png)
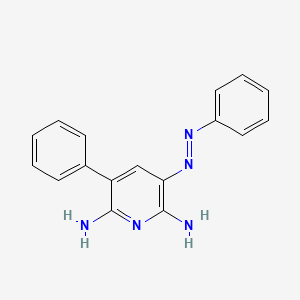
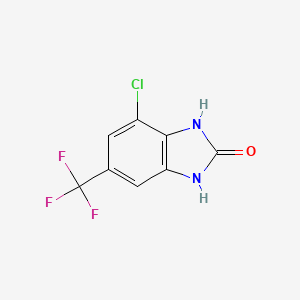
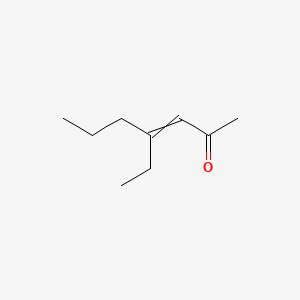
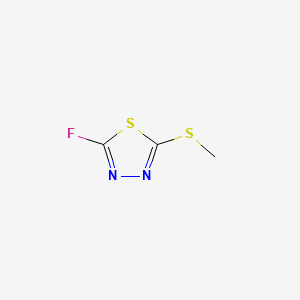
![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide](/img/structure/B13837215.png)

![Acetamide, 2,2-dichloro-N-[ss-hydroxy-a-(hydroxymethyl)-o-nitrophenethyl]-, D-threo; D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol](/img/structure/B13837223.png)
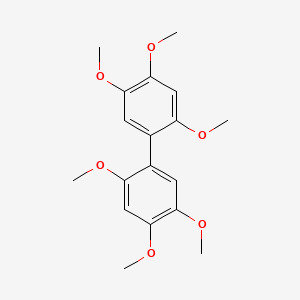

![Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester](/img/structure/B13837230.png)

